

Comparative analysis of Carthamone content in different safflower varieties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carthamone**

Cat. No.: **B1231511**

[Get Quote](#)

A Comparative Analysis of **Carthamone** Content in Different Safflower (*Carthamus tinctorius* L.) Varieties

This guide provides a comparative analysis of **Carthamone**, the primary red pigment in safflower florets, across various cultivars. It is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The guide summarizes quantitative data, details experimental protocols for **Carthamone** analysis, and illustrates the biosynthetic pathway and experimental workflows.

Quantitative Comparison of Carthamone Content

The concentration of **Carthamone** varies significantly among different safflower genotypes. This variation is crucial for selecting suitable varieties for industrial applications, such as natural food colorants, cosmetics, and traditional medicine. The data below, compiled from several studies, highlights these differences.

Safflower Variety/Genotype	Carthamone Content	Method of Analysis	Reference
Manjra	2.350 mg/g	Spectrophotometry	[1]
Pbns-12	2.21 mg/g	Spectrophotometry	[1]
Nari-6	2.21 mg/g	Spectrophotometry	[1]
SSf-658	1.921 mg/g	Spectrophotometry	[1]
A1	1.869 mg/g	Spectrophotometry	[1]
CO-1	1.834 mg/g	Spectrophotometry	[1]
GMU-7931-1	4.3 mg/ml (extract)	Spectrophotometry	[2]
GMU-7923	3.3 mg/ml (extract)	Spectrophotometry	[2]
General Range (30 Genotypes)	2.2 - 4.3 mg/ml (extract)	Spectrophotometry	[2]
DSH-129	0.23% w/w	HPLC	[3]
Sharda	0.18% w/w	HPLC	[3]
JSI-7	0.15% w/w	HPLC	[3]
JSI-103	0.14% w/w	HPLC	[3]
JSI-97	0.11% w/w	HPLC	[3]

Note: Direct comparison between studies may be limited due to differences in extraction methods, analytical techniques (spectrophotometry vs. HPLC), and reporting units (mg/g vs. mg/ml of extract vs. % w/w).

Experimental Protocols

Accurate quantification of **Carthamone** is essential for comparative studies. Below are detailed protocols for both spectrophotometric and High-Performance Liquid Chromatography (HPLC) analysis.

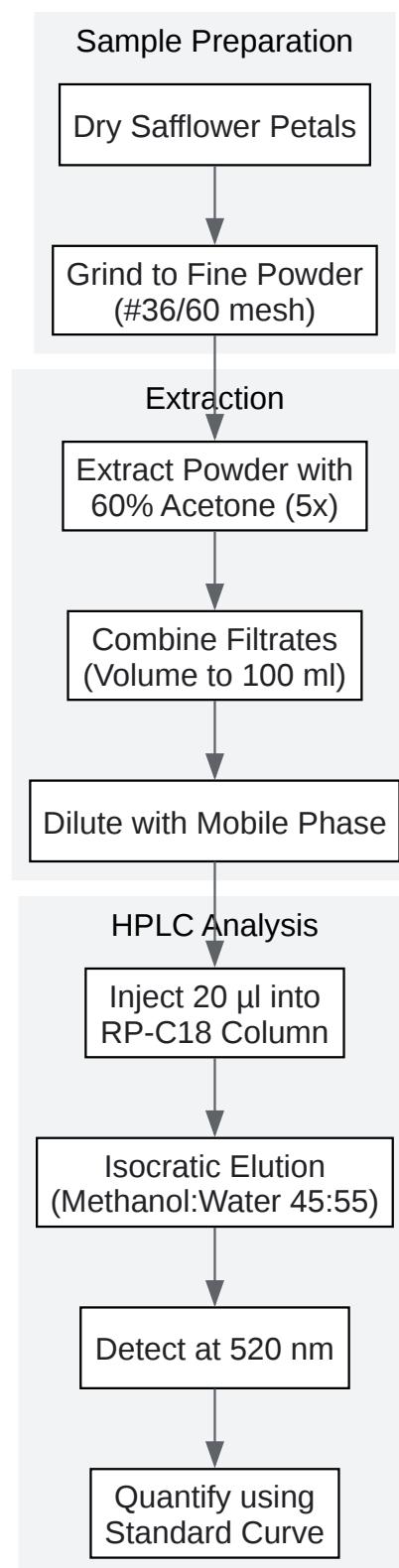
Protocol 1: Spectrophotometric Quantification

This method is suitable for rapid screening of multiple samples.

- Sample Preparation: Dry the safflower florets and grind them into a fine powder.
- Extraction of Red Pigment:
 - Weigh 1 gram of the fine safflower floral powder.
 - Suspend the powder in 20 ml of 0.5% (w/v) sodium carbonate solution.[1][2]
 - Stir the suspension at room temperature for 30 minutes.[1]
 - Centrifuge the mixture at 3500 rpm for 15 minutes.[1]
 - Collect the supernatant containing the red pigment. For exhaustive extraction, the process can be repeated on the pellet.
- Quantification:
 - Measure the absorbance of the supernatant. The maximum absorption for **Carthamone**'s precursor, carthamidin, is noted at 450 nm, while **Carthamone** itself is often measured at higher wavelengths (e.g., 520-530 nm in specific solvents).[1][3]
 - Calculate the concentration based on a standard curve or by using a known extinction coefficient.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides higher specificity and accuracy for **Carthamone** quantification.[3]

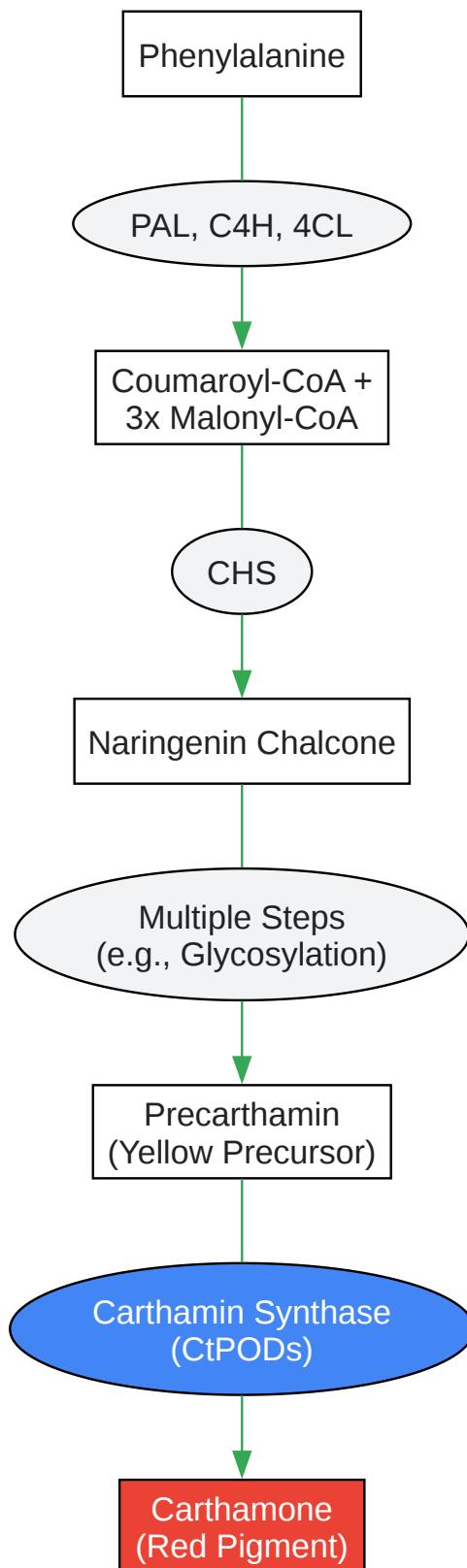

- Sample Preparation: Dry the safflower petals and grind them to pass through a #36/60 mesh.
- Extraction:
 - Extract the powdered petals with 20 ml portions of 60% acetone five times at room temperature.

- Combine the filtrates and adjust the final volume to 100 ml with the extraction solvent.
- Dilute the extract (e.g., 1:10 to 1:20) with the mobile phase before injection.
- Chromatographic Conditions:
 - HPLC System: A standard HPLC system with a UV/Vis detector.
 - Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm, 5 µm).
 - Mobile Phase: Isocratic elution with Methanol:Water (45:55, v/v).
 - Flow Rate: 1.0 ml/min.
 - Detection Wavelength: 520 nm.
 - Injection Volume: 20 µl.
 - Column Temperature: Ambient.
- Quantification:
 - Prepare a standard stock solution of pure **Carthamone** (e.g., 15 µg/ml).
 - Create a calibration curve by injecting a series of diluted standard solutions.
 - Calculate the **Carthamone** content in the samples by comparing their peak areas to the calibration curve. The typical retention time for **Carthamone** under these conditions is approximately 6.0 minutes.[3]

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates the workflow for the extraction and HPLC quantification of **Carthamone** from safflower petals.



[Click to download full resolution via product page](#)

Caption: Workflow for **Carthamone** extraction and HPLC analysis.

Biosynthetic Pathway of Carthamone

Carthamone is a unique quinochalcone C-glycoside derived from the general flavonoid pathway. Its final synthesis from its direct precursor is a key step in the reddening of safflower florets.

[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of **Carthamone** in safflower.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- To cite this document: BenchChem. [Comparative analysis of Carthamone content in different safflower varieties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1231511#comparative-analysis-of-carthamone-content-in-different-safflower-varieties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

